2,5-Dichloro-4,6-dimethylnicotinonitrile
Overview
Description
2,5-Dichloro-4,6-dimethylnicotinonitrile is an organic compound with the molecular formula C8H6Cl2N2. It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms and two methyl groups on the pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 2,5-Dichloro-4,6-dimethylnicotinonitrile is the muscarinic receptor 4 (M4) . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it is involved in various physiological functions.
Mode of Action
This compound acts as a positive allosteric modulator for the M4 receptor . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its natural ligand, acetylcholine. This results in an increased activation of the M4 receptor.
Result of Action
The activation of the M4 receptor by this compound can lead to various molecular and cellular effects. For instance, it has been shown to be active in a preclinical model of schizophrenia , suggesting potential antipsychotic effects.
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of ML253, which interacts with the muscarinic receptor 4 (M4) . The nature of these interactions would depend on the specific context of the biochemical reaction.
Cellular Effects
Its derivative ML253 has been shown to have effects on various types of cells, particularly in the context of schizophrenia .
Molecular Mechanism
Its derivative ML253 acts as a positive allosteric modulator of the muscarinic receptor 4 (M4), suggesting that 2,5-Dichloro-4,6-dimethylnicotinonitrile may have similar interactions at the molecular level .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known to be a stable compound under normal conditions .
Preparation Methods
2,5-Dichloro-4,6-dimethylnicotinonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,5-dichloronicotinaldehyde with methylamine under appropriate reaction conditions . The reaction typically requires heating and stirring for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,5-Dichloro-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Common reagents and conditions used in these reactions include bases, acids, and catalysts, depending on the desired transformation. Major products formed from these reactions include substituted pyridines, amines, and carboxylic acids .
Scientific Research Applications
2,5-Dichloro-4,6-dimethylnicotinonitrile has several scientific research applications:
Comparison with Similar Compounds
2,5-Dichloro-4,6-dimethylnicotinonitrile can be compared with other similar compounds, such as:
- 2-Chloro-6-methylnicotinonitrile
- 2-Chloro-4,6-dimethylnicotinonitrile
- 2,4-Dichloro-6-methylnicotinonitrile
- Ethyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate
These compounds share structural similarities but differ in the number and position of substituents on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGWYTUBYASPFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50319215 | |
Record name | 2,5-Dichloro-4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50319215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91591-63-8 | |
Record name | 2,5-Dichloro-4,6-dimethyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91591-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 341973 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091591638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 91591-63-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dichloro-4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50319215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloro-4,6-dimethylnicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.166.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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